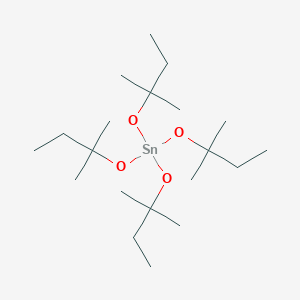
Tin(iv) tert-pentyloxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tin(IV) tert-pentyloxide typically involves the reaction of tin(IV) chloride with tert-pentanol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and contamination. The product is then dissolved in 2-methyl-2-butanol to achieve the desired concentration of 5% w/v .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The use of high-purity reagents and advanced purification techniques is essential to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Tin(IV) tert-pentyloxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to lower oxidation states of tin.
Substitution: The tert-pentyloxide groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxidizing agents: Such as hydrogen peroxide and nitric acid.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substituting agents: Various organic ligands and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Tin oxides.
Reduction: Lower oxidation states of tin.
Substitution: New organotin compounds with different ligands.
Scientific Research Applications
Tin(IV) tert-pentyloxide is widely used in scientific research, including:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In the study of metalloproteins and enzyme mechanisms.
Industry: Used in the production of advanced materials and coatings.
Mechanism of Action
The mechanism of action of Tin(IV) tert-pentyloxide involves its interaction with various molecular targets. The compound can coordinate with different ligands, influencing the reactivity and stability of the resulting complexes. These interactions can affect various biochemical pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- Tin(IV) ethoxide
- Tin(IV) butoxide
- Tin(IV) isopropoxide
Comparison
Tin(IV) tert-pentyloxide is unique due to its specific tert-pentyloxide ligands, which provide distinct steric and electronic properties. This uniqueness makes it particularly useful in certain catalytic and synthetic applications compared to other tin alkoxides .
Properties
IUPAC Name |
tetrakis(2-methylbutan-2-yloxy)stannane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C5H11O.Sn/c4*1-4-5(2,3)6;/h4*4H2,1-3H3;/q4*-1;+4 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFCVWDBMYHOFHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)O[Sn](OC(C)(C)CC)(OC(C)(C)CC)OC(C)(C)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H44O4Sn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














